molecular formula C14H10ClN3O3 B8435104 methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate

methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate

Katalognummer: B8435104
Molekulargewicht: 303.70 g/mol
InChI-Schlüssel: DQALLDIOPMBKES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate typically involves the reaction of 6-chloropyrimidine with 1H-indole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

  • Methyl indole-6-carboxylate
  • 6-Chloropyrimidine
  • 1H-indole-3-carboxylic acid

Comparison: Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate is unique due to the presence of both the indole and chloropyrimidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity towards certain molecular targets .

Eigenschaften

Molekularformel

C14H10ClN3O3

Molekulargewicht

303.70 g/mol

IUPAC-Name

methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate

InChI

InChI=1S/C14H10ClN3O3/c1-20-14(19)10-6-16-11-4-8(2-3-9(10)11)21-13-5-12(15)17-7-18-13/h2-7,16H,1H3

InChI-Schlüssel

DQALLDIOPMBKES-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)OC3=CC(=NC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.